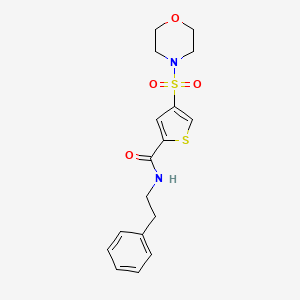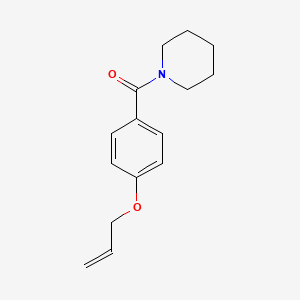![molecular formula C17H29ClN2O2 B4402298 1-[2-(3-Butan-2-yloxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402298.png)
1-[2-(3-Butan-2-yloxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[2-(3-Butan-2-yloxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a butoxyphenoxy group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Butan-2-yloxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps, including the formation of the butoxyphenoxy group and its subsequent attachment to the piperazine ring. Common synthetic routes may involve:
Formation of the butoxyphenoxy group: This can be achieved through the reaction of sec-butyl alcohol with phenol in the presence of an acid catalyst.
Attachment to the piperazine ring: The butoxyphenoxy group is then reacted with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions to form the desired compound.
Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Butan-2-yloxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[2-(3-Butan-2-yloxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(3-Butan-2-yloxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3-butoxyphenoxy)ethyl]-4-methylpiperazine
- 1-[2-(3-ethoxyphenoxy)ethyl]-4-methylpiperazine
- 1-[2-(3-methoxyphenoxy)ethyl]-4-methylpiperazine
Uniqueness
1-[2-(3-Butan-2-yloxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride is unique due to the presence of the sec-butoxy group, which can impart different chemical and biological properties compared to its analogs with other alkoxy groups. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in research and development.
Properties
IUPAC Name |
1-[2-(3-butan-2-yloxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-4-15(2)21-17-7-5-6-16(14-17)20-13-12-19-10-8-18(3)9-11-19;/h5-7,14-15H,4,8-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRJDGGKHVAQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride](/img/structure/B4402221.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4402242.png)
![3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B4402249.png)
![2-methyl-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4402257.png)
![N-[4-(2-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B4402258.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B4402260.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-thienyl)acetamide](/img/structure/B4402261.png)
![4-Methyl-1-[3-(3-nitrophenoxy)propyl]piperidine;hydrochloride](/img/structure/B4402262.png)
![2-(4-ethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4402265.png)
![N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride](/img/structure/B4402271.png)
![5-[(2-chloro-6-nitrobenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B4402273.png)

![2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]-3-methoxybenzaldehyde;hydrochloride](/img/structure/B4402309.png)
